1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine chemical structure
1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine chemical structure
[1]
Executive Summary
1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS: Analogous to 1134-82-3 series) is a trisubstituted pyrazole derivative serving as a critical scaffold in medicinal chemistry. Belonging to the class of 5-aminopyrazoles , this structural motif is a privileged pharmacophore found in numerous kinase inhibitors (e.g., FGFR, VEGFR modulators) and GPCR ligands. Its unique substitution pattern—featuring a steric bulk at the 3-position (o-tolyl) and a lipophilic benzyl tail at the 1-position—modulates binding affinity and selectivity profiles in drug design.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via regioselective cyclocondensation, structural characterization, and application in high-throughput screening (HTS) campaigns.
Chemical Structure & Physicochemical Properties[2][3][4][5]
The molecule comprises a central pyrazole core substituted at the N1, C3, and C5 positions. The 5-amino group acts as a key hydrogen bond donor, often interacting with the hinge region of kinase domains, while the 1-benzyl and 3-(2-methylphenyl) groups occupy hydrophobic pockets (Gatekeeper/Back-cleft).
Table 1: Physicochemical Profile
| Property | Value | Note |
| IUPAC Name | 1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine | |
| Molecular Formula | ||
| Molecular Weight | 263.34 g/mol | |
| Exact Mass | 263.1422 | Monoisotopic |
| LogP (Predicted) | ~3.5 | High lipophilicity due to benzyl/tolyl groups |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 (Pyrazole N, Amine N) | |
| Rotatable Bonds | 3 | Benzyl-CH2, C3-Aryl bond |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Favorable for membrane permeability |
Synthesis & Reaction Mechanism[3][6][7]
The most robust route for synthesizing 1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is the Regioselective Cyclocondensation of a
Synthetic Route: The Knorr-Type Cyclization
Reagents:
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Precursor A: 3-(2-methylphenyl)-3-oxopropanenitrile (generated via Claisen condensation of 2-methylbenzoate and acetonitrile).
-
Precursor B: Benzylhydrazine dihydrochloride.
-
Solvent/Catalyst: Ethanol (EtOH), Reflux; Base (e.g., Triethylamine or NaOH).
Reaction Scheme:
Detailed Experimental Protocol
Objective: Synthesis of 1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine (10 mmol scale).
-
Preparation of
-ketonitrile:-
Dissolve methyl 2-methylbenzoate (10 mmol) and acetonitrile (12 mmol) in anhydrous THF.
-
Add NaH (15 mmol, 60% dispersion) slowly at 0°C.
-
Reflux for 4 hours. Quench with dilute HCl and extract to obtain 3-(2-methylphenyl)-3-oxopropanenitrile .
-
-
Cyclization:
-
In a 100 mL round-bottom flask, dissolve the crude
-ketonitrile (10 mmol) in absolute Ethanol (30 mL). -
Add Benzylhydrazine dihydrochloride (11 mmol) and Triethylamine (22 mmol).
-
Reflux the mixture for 6–8 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1).
-
-
Work-up & Purification:
-
Cool to room temperature. Remove solvent under reduced pressure.
-
Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with brine, dry over anhydrous
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Yield: Expect 75–85% as an off-white solid.
-
Mechanistic Pathway (Graphviz Visualization)
The reaction proceeds via an initial hydrazone formation followed by intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon.
Structural Analysis & Validation
Validating the structure requires confirming the regiochemistry (N1-benzyl vs. N2-benzyl) and the integrity of the pyrazole core.
NMR Spectroscopy[5][8]
-
H NMR (400 MHz, DMSO-
):- 2.35 (s, 3H, Ar-CH3 ): Characteristic singlet for the o-tolyl methyl group.
- 5.15 (s, 2H, N-CH2-Ph ): Benzylic methylene protons.
-
5.40 (s, 2H, -NH2 ): Broad singlet, exchangeable with
. - 5.85 (s, 1H, Pyrazole-H4 ): Critical diagnostic peak for the C4 proton.
- 7.10–7.40 (m, 9H, Ar-H ): Multiplets corresponding to the benzyl and o-tolyl aromatic rings.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion
: Calculated: 264.14; Observed: 264.1 m/z. -
Fragmentation: Loss of benzyl group (
) is a common fragmentation pathway, yielding the core pyrazole ion.
Biological Applications & Signaling
The 1-benzyl-3-aryl-5-aminopyrazole scaffold is a known "privileged structure" in drug discovery, particularly for Type II Kinase Inhibitors .
Target Interaction Mode
The 5-amino group typically functions as a hinge binder, while the 1-benzyl group extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).
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Kinase Targets: FGFR (Fibroblast Growth Factor Receptor), p38 MAPK, and Src family kinases.
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Mechanism: Competitive inhibition at the ATP-binding site.
-
Autophagy Modulation: Analogs (e.g., N-benzamide derivatives of this scaffold) have been reported to modulate mTORC1 signaling.
Signaling Pathway Context
The compound's potential role in inhibiting receptor tyrosine kinases (RTKs) affects downstream signaling cascades like RAS/MAPK and PI3K/AKT.
Storage & Stability
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State: Solid (Crystalline powder).
-
Storage: Keep at 2–8°C in a tightly sealed container, protected from light.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Solubility: Soluble in DMSO (>20 mg/mL) and Methanol; sparingly soluble in water.
References
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PubChem CID 16770210 . 1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Link
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Beilstein J. Org. Chem. (2011). Approaches towards the synthesis of 5-aminopyrazoles. A comprehensive review of synthetic methodologies for the 5-aminopyrazole scaffold. Link
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Journal of Medicinal Chemistry (2016). Discovery of FGFR Inhibitors. Discusses the structural activity relationship (SAR) of amino-pyrazole derivatives in kinase inhibition. Link
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Sigma-Aldrich . 1-Benzyl-3-methyl-1H-pyrazol-5-amine (Analogous Reference). Product specification and safety data for close structural analogs. Link
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PMC / NIH . N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity. Investigates the biological effects of benzyl-pyrazole derivatives on mTORC1. Link
